N-(2,4-difluorophenyl)morpholine-4-carbothioamide
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Overview
Description
N-(2,4-difluorophenyl)morpholine-4-carbothioamide is a compound that belongs to the class of thioureas, which are organosulfur compounds. This compound is characterized by the presence of a morpholine ring attached to a carbothioamide group, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring. Thioureas are known for their versatility in the synthesis of biologically relevant heterocycles and their ability to form efficient hydrogen-bonding interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)morpholine-4-carbothioamide typically involves the reaction of 2,4-difluoroaniline with morpholine-4-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous synthesis processes using microreactors. These methods optimize reaction conditions such as temperature, reactant molar ratios, and residence time to achieve high yields and selectivity. For example, the reaction between morpholine and 2,4-difluoronitrobenzene can be optimized in microreactors to produce intermediates that lead to the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)morpholine-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
N-(2,4-difluorophenyl)morpholine-4-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)morpholine-4-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming hydrogen bonds and other interactions with the active site. This inhibition can lead to the disruption of essential biological processes in microbial cells, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-difluorophenyl)morpholine-4-carbothioamide include:
- N-Phenylmorpholine-4-carbothioamide
- Piperidine-4-carbothioamide
- Indoline-1-carbothioamide
- Azepane-1-carbothioamide
Uniqueness
This compound is unique due to the presence of fluorine atoms on the phenyl ring, which can enhance its biological activity and stability. The fluorine atoms can also influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2OS/c12-8-1-2-10(9(13)7-8)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPITPCQRZVHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823925 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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